molecular formula C11H13FO2 B14761112 2-Fluoro-3-isopropoxy-5-methylbenzaldehyde

2-Fluoro-3-isopropoxy-5-methylbenzaldehyde

Cat. No.: B14761112
M. Wt: 196.22 g/mol
InChI Key: HNMNIGDAFWVYGI-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzaldehyde, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropoxy-5-methylbenzaldehyde typically involves the introduction of the isopropoxy group and the fluorine atom onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-5-methylbenzaldehyde undergoes substitution with isopropanol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxy-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-Fluoro-3-isopropoxy-5-methylbenzoic acid.

    Reduction: 2-Fluoro-3-isopropoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-isopropoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-5-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzaldehyde
  • 2-Fluoro-3-methoxy-5-methylbenzaldehyde
  • 2-Fluoro-5-isopropoxybenzaldehyde

Uniqueness

2-Fluoro-3-isopropoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the fluorine atom, isopropoxy group, and methyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-5-methyl-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-7(2)14-10-5-8(3)4-9(6-13)11(10)12/h4-7H,1-3H3

InChI Key

HNMNIGDAFWVYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(C)C)F)C=O

Origin of Product

United States

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